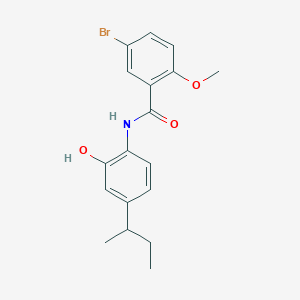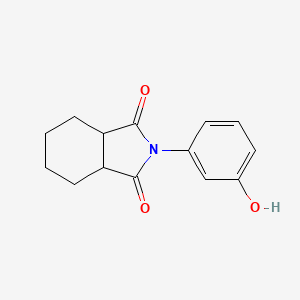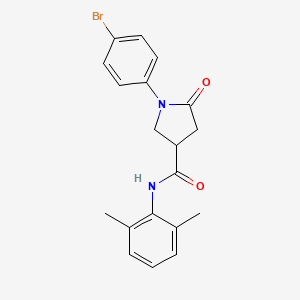![molecular formula C20H14Cl3NO3 B5209105 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione](/img/structure/B5209105.png)
3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione, also known as KTP, is a synthetic compound that has been used in scientific research for its unique properties. This compound belongs to the family of pyrenedione derivatives and has been synthesized using various methods.
Mécanisme D'action
3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione is known to interact with DNA, RNA, and proteins through intercalation and hydrogen bonding. It has been shown to bind to the minor groove of DNA, resulting in a change in the DNA conformation. 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase.
Biochemical and Physiological Effects:
3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione has been shown to have a range of biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential candidate for cancer therapy. 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione is its ability to act as a fluorescent probe, allowing for the visualization of biomolecules in vitro and in vivo. 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione is also relatively easy to synthesize and is readily available. However, one limitation of 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the use of 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione in scientific research. One potential application is in the development of new cancer therapies, as 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione has been shown to induce apoptosis in cancer cells. Another potential application is in the development of new antimicrobial agents, as 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione has been shown to inhibit the growth of bacteria and fungi. Additionally, 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione may be used in the development of biosensors and other analytical tools for the detection of biomolecules.
Méthodes De Synthèse
The synthesis of 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione involves the reaction of 3,5,8-trichloropyrene-1,6-dione with 3-methoxypropylamine in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione as a yellowish powder.
Applications De Recherche Scientifique
3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione has been extensively used in scientific research for its ability to act as a fluorescent probe. It has been used to study the interaction between DNA and proteins, as well as to investigate the behavior of enzymes and other biomolecules. 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione has also been used in the development of biosensors and other analytical tools.
Propriétés
IUPAC Name |
3,8,10-trichloro-6-hydroxy-5-(3-methoxypropylimino)pyren-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl3NO3/c1-27-4-2-3-24-14-6-10-12(22)7-15(25)19-13(23)5-9-11(21)8-16(26)20(14)18(9)17(10)19/h5-8,26H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVQGSZUBVULJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN=C1C=C2C(=CC(=O)C3=C(C=C4C(=CC(=C1C4=C23)O)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8,10-Trichloro-6-hydroxy-5-(3-methoxypropylimino)pyren-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B5209024.png)


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B5209038.png)
![3-ethyl-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5209049.png)
![ethyl 4-imino-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B5209054.png)


![2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B5209074.png)
![N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine](/img/structure/B5209080.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5209089.png)
![methyl 4-[5-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5209097.png)
![2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5209119.png)
![N-[3-(acetylamino)phenyl]butanamide](/img/structure/B5209127.png)